molecular formula C27H33N5O3 B11238639 2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline

2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline

Cat. No.: B11238639
M. Wt: 475.6 g/mol
InChI Key: CKGPGBLWMWTJFJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine and piperidine moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous quality control measures to monitor the reaction progress and ensure the consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for product verification.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-{4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline
  • 2-Ethoxy-3-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline

Uniqueness

What sets 2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C27H33N5O3

Molecular Weight

475.6 g/mol

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H33N5O3/c1-3-35-26-25(28-23-6-4-5-7-24(23)29-26)31-14-12-20(13-15-31)27(33)32-18-16-30(17-19-32)21-8-10-22(34-2)11-9-21/h4-11,20H,3,12-19H2,1-2H3

InChI Key

CKGPGBLWMWTJFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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